molecular formula C14H19BN2O2 B580511 1-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吲唑 CAS No. 1235469-00-7

1-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吲唑

货号 B580511
CAS 编号: 1235469-00-7
分子量: 258.128
InChI 键: TWHDNOZTKLOCGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the search results do not provide specific information about the molecular structure of "1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole" .


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving "1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. The search results provide some information about the molecular weight of similar compounds , but not specifically for “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole”.

科学研究应用

  1. 合成和结构表征:该化合物是 1H-吲唑衍生物合成中的重要中间体。其合成涉及取代反应,其结构已使用光谱技术和 X 射线衍射得到证实。密度泛函理论 (DFT) 计算与实验数据关联良好,提供了对其物理化学性质的见解 (Ye 等人,2021).

  2. 带有苯环的硼酸酯中间体:类似的化合物用作硼酸酯的中间体。它们的合成、晶体结构和 DFT 研究提供了有关其物理化学特性的有价值的信息 (Huang 等人,2021).

  3. 在药物设计中的潜力:吲唑衍生物在药物化学领域显示出希望。例如,哌嗪-1-基-1H-吲唑衍生物很重要,并且已经进行它们的合成和对接研究以探索它们的潜在治疗应用 (Balaraju 等人,2019).

  4. 在大麻模拟物化合物的合成中的应用:一些吲唑衍生物已被确定为非法产品中的设计药物,表明了它们在法医毒理学中的潜在应用和挑战 (Uchiyama 等人,2012).

  5. 取代衍生物的合成和分析:取代的吲唑衍生物的合成和表征,包括它们的振动特性和 X 射线晶体结构,已经过研究以了解它们在各个领域的潜在应用 (Wu 等人,2021).

安全和危害

The safety and hazards of a chemical compound refer to its potential risks and dangers during handling and use. The search results do not provide specific information about the safety and hazards of "1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole" .

属性

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHDNOZTKLOCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677454
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

CAS RN

1235469-00-7
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindazole-5-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
G Colombano, JJ Caldwell, TP Matthews… - Journal of medicinal …, 2019 - ACS Publications
A series of imidazo[1,2-b]pyridazin-8-amine kinase inhibitors were discovered to allosterically inhibit the endoribonuclease function of the dual kinase-endoribonuclease inositol-…
Number of citations: 23 pubs.acs.org
RB McAndrew, S Eccles, F Davies, R Bayliss, I Collins - researchgate.net
A series of imidazo [1, 2-b] pyridazin-8-amine kinase inhibitors was discovered to allosterically inhibit the endoribonuclease function of the dual kinase-endoribonuclease inositol-…
Number of citations: 0 www.researchgate.net
M Yu, Y Long, Y Yang, M Li, T Teo, B Noll… - European Journal of …, 2021 - Elsevier
CDK8 is deregulated in multiple types of human cancer and is viewed as a therapeutic target for the treatment of the disease. Accordingly, the search for small-molecule inhibitors of …
Number of citations: 4 www.sciencedirect.com
T Yang, X Cui, M Tang, W Qi, Z Zhu, M Shi… - Journal of Medicinal …, 2022 - ACS Publications
In this study, we described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors. Systematic exploration of the structure–activity relationship through …
Number of citations: 5 pubs.acs.org
JM Hatcher, PS Vatsan, E Wang, J Jiang… - ACS Medicinal …, 2021 - ACS Publications
CDK8 and its paralog CDK19 are cyclin-dependent kinases that are core components of the so-called Mediator complex that has essential roles as a positive and negative regulator of …
Number of citations: 6 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。